

Application Note: Formulation Strategies for Low-Solubility Piperazine Carboxamides

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Compound of Interest

Compound Name: 4-benzyl-N-butylpiperazine-1-carboxamide

CAS No.: 118133-23-6

Cat. No.: B2749212

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Executive Summary

Piperazine carboxamides represent a privileged scaffold in medicinal chemistry, frequently appearing in FAAH inhibitors, antipsychotics (e.g., cariprazine analogs), and kinase inhibitors. However, they present a distinct formulation challenge: they often exhibit "Brick Dust" behavior—high melting points (>200°C) and high crystal lattice energy due to intermolecular hydrogen bonding at the carboxamide moiety—combined with pH-dependent solubility driven by the piperazine ring.

This Application Note provides a decision-making framework and detailed protocols for formulating these compounds. We move beyond standard "shake-and-bake" screenings to focus on mechanistic strategies: Salt Engineering to exploit the piperazine basicity, and Amorphous Solid Dispersions (ASD) to disrupt the carboxamide lattice.

Physicochemical Profiling: The N1 vs. N4 Dichotomy

Before selecting a strategy, one must understand the molecular conflict within the scaffold.

- The Crystallizing Anchor (N1 - Carboxamide): The nitrogen attached to the carbonyl (N1) is non-basic due to resonance. However, the amide group acts as a strong hydrogen bond

donor/acceptor, driving the formation of a stable, high-energy crystal lattice. This is the root cause of poor intrinsic solubility (

).

- The Solubilizing Handle (N4 - Distal Amine): The distal nitrogen (N4) retains basicity (typically pKa 6.5–8.5, depending on substitution). This is the primary "handle" for ionization.

Critical Assessment: If

and

, the drug is solubility-limited by crystal packing (Brick Dust). Strategy: Disruption of lattice (ASD) or Salt Formation.

If

and

, the drug is solvation-limited (Grease Ball). Strategy: Lipid-based formulations (SEDDS) or Cyclodextrins.

Strategy I: Salt Engineering (The First Line of Defense)

For piperazine carboxamides, salt formation is the most atom-efficient method to improve solubility. However, the high lattice energy of the parent molecule means that not all salts will improve solubility; some may form even more stable (and less soluble) crystals.

Mechanistic Insight

We target the N4 nitrogen. The goal is to select a counter-ion that not only protonates N4 but also introduces steric bulk or irregularity to lower the crystal lattice energy.

- HCl/Mesylate: Standard choices, but often lead to high melting point salts that may not sufficiently improve dissolution rates.
- Tosylate/Napsylate: Bulky counter-ions that can disrupt packing (lowering) and provide a "surfactant-like" effect.

Protocol: Micro-Scale Salt Screening with Solubility Trigger

Objective: Identify a salt form with solubility of the free base.

Materials:

- API (Piperazine Carboxamide free base)
- Counter-ions (0.1 M solutions in THF/Ethanol): HCl, Methanesulfonic acid, p-Toluenesulfonic acid, L-Tartaric acid.
- Solvent: Isopropanol (IPA) or Acetone (antisolvent crystallization is preferred).

Step-by-Step Workflow:

- Dissolution: Dissolve 50 mg of API in the minimum volume of hot solvent (e.g., Acetone at 50°C).
- Stoichiometric Addition: Add 1.05 equivalents of the counter-ion solution dropwise while stirring.
 - Note: For piperazines, avoid 2.0 equivalents initially to prevent hygroscopic di-salt formation unless the mono-salt fails.
- Controlled Cooling: Cool to room temperature at a rate of 10°C/hour. Rapid cooling promotes amorphous precipitation (false positives).
- Harvest & Dry: Filter solids and dry under vacuum at 40°C for 24 hours.
- Validation (The "Golden" Check):
 - DSC: Look for a single, sharp melting endotherm distinct from the free base.
 - PLM (Polarized Light Microscopy): Confirm birefringence (crystallinity).

- Solubility: Measure thermodynamic solubility in water (pH unadjusted) vs. Free Base.

Strategy II: Amorphous Solid Dispersions (ASD)[1] [2][3]

When salt formation fails (e.g., salt disproportionates in water or

remains too high), ASD is the requisite strategy. The goal is to "freeze" the molecule in a disordered, high-energy state using a polymer.

Polymer Selection for Piperazine Carboxamides

- HPMCAS (Hypromellose Acetate Succinate): The "Gold Standard" for weak bases. It is acidic; ionic interactions between the polymer's succinate groups and the piperazine's basic nitrogen stabilize the amorphous phase and prevent recrystallization.
- PVPVA (Copovidone): Good general solubility, but lacks the specific ionic stabilization of HPMCAS.

Protocol: Solvent-Controlled Spray Drying (Small Scale)

Rationale: Hot Melt Extrusion (HME) is risky for carboxamides due to potential thermal degradation at the high processing temperatures required to melt the crystal lattice. Spray drying is preferred.

Materials:

- API[1][2]
- Polymer: HPMCAS-M grade.
- Solvent: Dichloromethane:Methanol (2:1 v/v) – Methanol is essential to solubilize the polar carboxamide.

Step-by-Step Workflow:

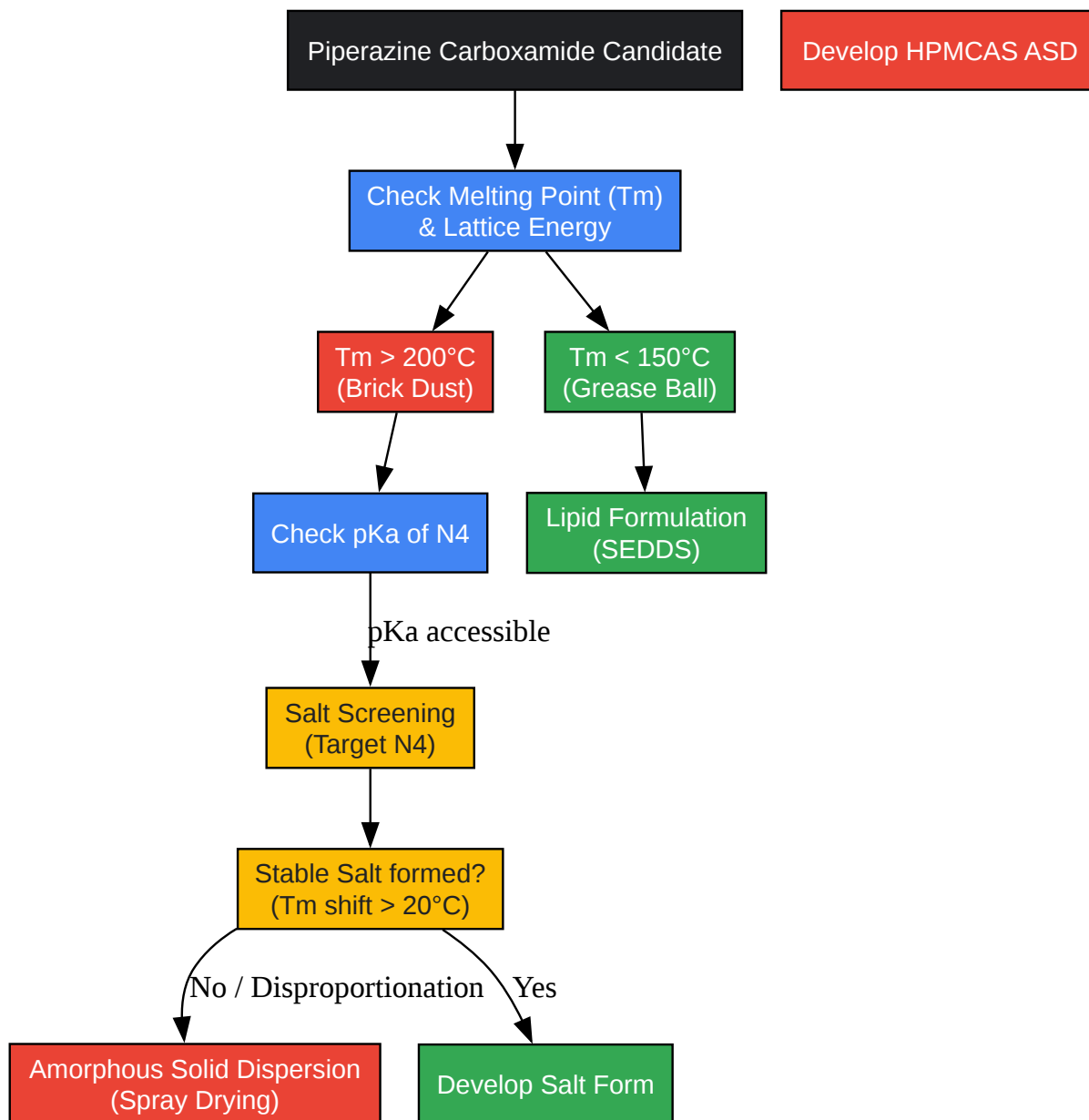
- Feed Preparation:
 - Prepare a 10% w/w total solids solution.

- Ratio: 25% Drug / 75% Polymer (Start conservative).
- Ensure complete dissolution (sonicate if necessary).
- Spray Drying Parameters (Büchi B-290 scale):
 - Inlet Temp: 85°C
 - Outlet Temp: 45–50°C (Must be above solvent boiling point but below polymer).
 - N₂ Flow: 40 mm (Rotameter).
- Secondary Drying:
 - Spray dried particles often retain solvent, which acts as a plasticizer and induces crystallization.
 - Crucial Step: Vacuum dry at 40°C for 48 hours immediately after collection.
- Performance Test (Non-Sink Dissolution):
 - Medium: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.
 - Dose: Equivalent to 10x saturation solubility of the crystalline drug.
 - Success Criteria: "Spring and Parachute" profile – rapid dissolution (Spring) followed by maintenance of supersaturation for >2 hours (Parachute).

Visualizations

Diagram 1: Formulation Decision Tree

A logic flow for selecting the correct technology based on thermal and ionization properties.

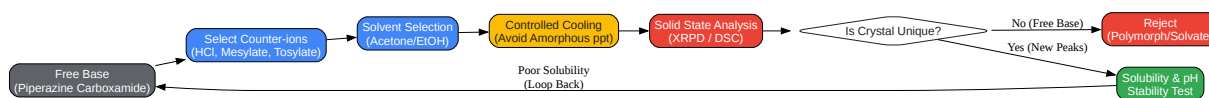


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Caption: Decision matrix for piperazine carboxamides. High melting points drive the path toward Salts or ASDs.

Diagram 2: Salt Screening & Validation Workflow

The iterative process to ensure the selected salt actually improves developability.



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Caption: Micro-scale salt screening workflow emphasizing solid-state verification before solubility testing.

Data Presentation: Comparative Formulation Performance

When evaluating your formulation, compile data into the following matrix to justify selection.

Parameter	Free Base (Crystalline)	HCl Salt (Crystalline)	HPMCAS ASD (Amorphous)
Melting Point ()	215°C	240°C	= 110°C (Glass Transition)
Equilibrium Solubility ()	< 1 g/mL	50 g/mL	N/A (Supersaturated)
Dissolution ()	2 g/mL	120 g/mL	450 g/mL
Stability (40°C/75% RH)	Stable	Hygroscopic	Stable (if packaged with desiccant)
Primary Risk	Bioavailability	Disproportionation in stomach	Recrystallization over time

References

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